![molecular formula C7H11NO2 B12505790 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid CAS No. 1807854-21-2](/img/structure/B12505790.png)
2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid is a unique compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclo[1.1.1]pentane ring system attached to an amino acetic acid moiety, making it a fascinating subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Ring: This can be achieved through various methods, including the Diels-Alder reaction or other cycloaddition reactions.
Introduction of the Amino Group: The amino group can be introduced through amination reactions, often using reagents such as ammonia or amines.
Attachment of the Acetic Acid Moiety: This step involves the formation of a carbon-carbon bond between the bicyclo[1.1.1]pentane ring and the acetic acid moiety, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)propanoic acid
- 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)butanoic acid
- 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)pentanoic acid
Uniqueness
2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid is unique due to its specific bicyclic structure and the presence of an amino acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1807854-21-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H11NO2/c8-5(6(9)10)7-1-4(2-7)3-7/h4-5H,1-3,8H2,(H,9,10) |
InChI Key |
IPZOLHVNGOSCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



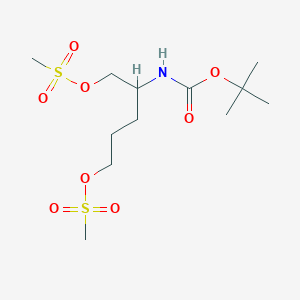
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
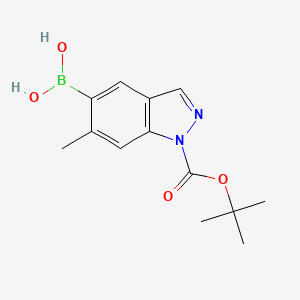
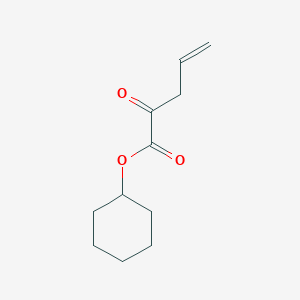
![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)

![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)
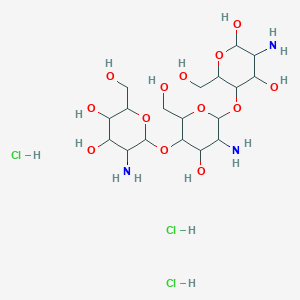
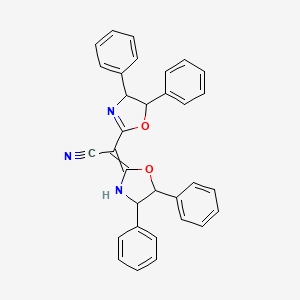
![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)
